molecular formula C9H15NO2 B8708072 3-(2-oxoazepan-1-yl)propanal

3-(2-oxoazepan-1-yl)propanal

Cat. No.: B8708072
M. Wt: 169.22 g/mol
InChI Key: DUWKFJCAESIAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxoazepan-1-yl)propanal is a chemical compound with a unique structure that includes a hexahydro-1H-azepine ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxoazepan-1-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the hexahydro-1H-azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxoazepan-1-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-oxoazepan-1-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-oxoazepan-1-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-azepine derivatives: Compounds with similar ring structures but different functional groups.

    Aldehyde-containing compounds: Molecules with aldehyde groups that can undergo similar chemical reactions.

Uniqueness

3-(2-oxoazepan-1-yl)propanal is unique due to the combination of its hexahydro-1H-azepine ring and aldehyde group, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-oxoazepan-1-yl)propanal

InChI

InChI=1S/C9H15NO2/c11-8-4-7-10-6-3-1-2-5-9(10)12/h8H,1-7H2

InChI Key

DUWKFJCAESIAOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CCC=O

Origin of Product

United States

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